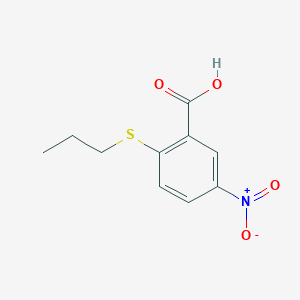

5-Nitro-2-(propylsulfanyl)benzoic acid

Description

5-Nitro-2-(propylsulfanyl)benzoic acid (CAS: 1019562-08-3) is a benzoic acid derivative featuring a nitro group at the 5-position and a propylsulfanyl (S-propyl) substituent at the 2-position. Its molecular formula is C₁₀H₁₁NO₄S, with a molecular weight of 241.26 g/mol . The compound is commercially available but requires specialized handling due to its reactivity .

Properties

IUPAC Name |

5-nitro-2-propylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c1-2-5-16-9-4-3-7(11(14)15)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCHMVSSQVKJPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview:

The foundational step involves nitrating a benzoic acid derivative bearing a propylsulfanyl group at the 2-position. This process introduces the nitro group at the 5-position of the aromatic ring.

Reaction Conditions:

- Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

- Temperature: Maintained at low temperatures (0–5°C) to ensure regioselectivity and prevent over-nitration

- Procedure:

- Dissolve 2-(propylsulfanyl)benzoic acid in a cooled mixture of sulfuric and nitric acids

- Add nitric acid dropwise, maintaining temperature

- Stir for a specified period (typically 30–60 minutes)

- Quench the reaction with ice-water mixture to precipitate the nitrated product

Outcome:

Selective nitration at the 5-position yields 5-nitro-2-(propylsulfanyl)benzoic acid with high regioselectivity due to the activating nature of the carboxyl group and the directing influence of the sulfanyl substituent.

Post-Nitration Purification

Isolation Techniques:

- Filtration: To recover the crude nitrated product

- Recrystallization: Using solvents such as ethanol, ethyl acetate, or acetic acid to obtain pure crystalline product

- Characterization: Confirmed via NMR, IR, and melting point analysis

Alternative Synthetic Routes

Nitration of Pre-formed 2-(Propylsulfanyl)benzoic acid derivatives:

- Direct nitration of commercially available or synthesized 2-(propylsulfanyl)benzoic acid under controlled conditions

Multi-step synthesis involving intermediates:

- Preparation of 2-(Propylsulfanyl)benzoic acid via thiolation of 2-hydroxybenzoic acid followed by oxidation

- Subsequent nitration as described above

Synthesis Data Table

| Step | Reagents | Conditions | Purpose | Key Notes |

|---|---|---|---|---|

| 1 | Concentrated HNO₃ / H₂SO₄ | 0–5°C, dropwise | Nitration at 5-position | Regioselective, controlled temperature prevents over-nitration |

| 2 | Ethanol or ethyl acetate | Recrystallization | Purification | Ensures high purity of final product |

| 3 | Characterization | NMR, IR, melting point | Confirmation | Verifies structure and purity |

Research Findings and Optimization

- Reaction efficiency: Nitration yields are typically high (>80%) under optimized conditions

- Selectivity: The carboxyl group and sulfanyl substituent direct nitration to the 5-position

- Yield enhancement: Use of acetic acid as a solvent or mixed solvent systems can improve yields and purity

- Environmental considerations: Use of safer nitrating agents and controlled reaction conditions reduces hazards

Notes on Industrial and Laboratory Scale

- Scale-up: Requires precise temperature control and efficient cooling systems

- Purification: Large-scale recrystallization or solvent extraction techniques are employed

- Environmental safety: Neutralization of acid waste streams and proper disposal are critical

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(propylsulfanyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.

Substitution: The propylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Iron powder and hydrochloric acid.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

Reduction: 5-Amino-2-(propylsulfanyl)benzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Research indicates that 5-Nitro-2-(propylsulfanyl)benzoic acid influences cellular ATP release through vesicular exocytosis. Experiments demonstrated that exposure to this compound significantly increased extracellular ATP levels in various cell lines, suggesting its potential in modulating energy metabolism and signaling pathways .

Case Study: ATP Release Mechanism

In a study involving rat hepatoma cells, the application of this compound led to a rapid increase in ATP release without affecting cell viability. This highlights its role as a potent modulator of cellular energy dynamics .

Therapeutic Potential

The therapeutic implications of this compound extend to conditions involving impaired GPR35 signaling or ATP dysregulation. Its ability to enhance ATP release could be beneficial in treating metabolic disorders or conditions characterized by reduced cellular energy levels.

Material Science Applications

Beyond biological applications, this compound has potential uses in materials science, particularly in the development of novel polymers and composites. The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength.

Table 2: Material Properties Enhancement

| Material Type | Enhancement Mechanism |

|---|---|

| Polymers | Improved thermal stability |

| Composites | Increased mechanical strength |

Mechanism of Action

The mechanism of action of 5-Nitro-2-(propylsulfanyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The propylsulfanyl group may also play a role in modulating the compound’s activity by affecting its solubility and binding properties .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

5-Nitro-2-(3-phenylpropylamino)-benzoic Acid (NPPB)

NPPB (CAS: 107254-86-4) shares the benzoic acid backbone and 5-nitro group with the target compound but replaces the propylsulfanyl group with a 3-phenylpropylamino (NH-phenylpropyl) substituent. Key differences include:

- Mechanism of Action: NPPB is a well-characterized inhibitor of chloride channels (e.g., CFTR and CLC-2) and a GPR35 activator .

- Potency : NPPB inhibits CFTR chloride channels with a dissociation constant (Kd) of 166 μM at -790 mV . Structural modifications to NPPB, such as removing the phenyl ring (as in BANB, Kd = 243 μM) or adding a second phenyl (NDPB, Kd = 58 μM), highlight the importance of hydrophobic interactions . The propylsulfanyl group in the target compound lacks aromaticity, likely reducing its potency compared to NPPB.

5-Nitro-2-(2-pyridylthio)benzoic Acid

This compound (CAS: 392726-23-7) features a pyridylthio (S-pyridyl) substituent. Compared to the propylsulfanyl group:

Functional Group Impact on Pharmacokinetics

- Amino vs. Sulfanyl Groups: NPPB’s amino group enables hydrogen bonding with residues like lysine (K335) and arginine (R347) in CFTR, critical for voltage-dependent block . The sulfanyl group in 5-nitro-2-(propylsulfanyl)benzoic acid may form weaker hydrogen bonds or disulfide bridges, altering target specificity.

- Nitro Group : Both compounds retain the electron-withdrawing nitro group at position 5, which is essential for stabilizing negative charges in anion channel interactions .

Comparative Data Table

Research Implications and Limitations

- Gaps in Data : Direct studies on this compound are scarce. Most evidence derives from analogs like NPPB, limiting extrapolation.

- Structural Insights: The propylsulfanyl group’s reduced hydrophobicity and hydrogen-bonding capacity suggest distinct target profiles compared to amino-substituted analogs. Further studies should explore its effects on chloride channels, acetylcholinesterase, and GPR34.

Biological Activity

5-Nitro-2-(propylsulfanyl)benzoic acid (NPPB) is an organic compound characterized by a nitro group and a propylsulfanyl group attached to a benzoic acid structure. Its molecular formula is C₁₀H₁₁NO₄S, with a molecular weight of 241.26 g/mol. This compound has garnered attention for its diverse biological activities, particularly its effects on ion channels and potential therapeutic applications.

Chemical Structure and Properties

The structural features of NPPB contribute to its biological activity. The nitro group at the 5-position enhances its electrophilic properties, while the propylsulfanyl group at the 2-position may influence its interactions with biological macromolecules.

- Chloride Channel Blockade : NPPB is primarily known as a chloride channel blocker. It has been shown to inhibit Cl⁻ channels in various cellular models, impacting processes such as ion transport and cellular excitability. For instance, in isolated rabbit nephrons, NPPB demonstrated high potency with an IC50 of 80 nM for blocking Cl⁻ channels . This blockade can lead to significant physiological effects, including alterations in fluid transport and cellular metabolism.

- Effects on Cellular ATP Release : NPPB stimulates ATP release through vesicular exocytosis in several cell types, including HTC rat hepatoma and Mz-Cha-1 human cholangiocarcinoma cells. Studies indicate that exposure to NPPB can lead to a 5-100-fold increase in extracellular ATP levels, suggesting a role in modulating energy dynamics within cells .

- Influence on Drug Resistance : Research has indicated that NPPB can protect cells from cisplatin-induced apoptosis by modulating chloride channel activity and influencing intracellular calcium levels. This effect is linked to increased expression of chloride channel-3 (ClC-3), which facilitates the sequestration of cisplatin and alters drug efficacy .

Biological Activity Summary Table

Case Studies

- Renal Physiology : In isolated rabbit nephrons, NPPB's ability to block Cl⁻ channels resulted in altered transport processes, which are critical for maintaining fluid balance and electrolyte homeostasis. The inhibition of PGE1-stimulated short-circuit current (Isc) was observed at concentrations ranging from 20 to 100 μM, indicating a dose-dependent effect on renal function .

- Cancer Cell Studies : In human erythroleukemia cells treated with cisplatin, NPPB reduced apoptosis rates by modulating the expression of pro-apoptotic and anti-apoptotic proteins (e.g., Bax/Bcl-2 ratio) and influencing caspase activity. This suggests that NPPB could be employed as an adjunct therapy in chemotherapy regimens to mitigate drug-induced cell death .

Future Directions

Further research is needed to elucidate the specific interactions of NPPB with various ion channels and its broader implications in pharmacology. Understanding the detailed mechanisms through which NPPB exerts its effects will be crucial for developing targeted therapies that exploit its biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.